molecular formula C24H29N4O9S3 B1233107 Nds-tempo CAS No. 86879-33-6

Nds-tempo

Cat. No.: B1233107
CAS No.: 86879-33-6
M. Wt: 613.7 g/mol
InChI Key: PTRDOXBVGZNUMW-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NDS-TEMPO is a specific disulfonatostilbene spin label designed for probing the Band 3 substrate site in human red cell ghosts . Studies demonstrate that this compound binds to the substrate site of Band 3 protein, which is central to anion transport, with a dissociation constant in the micromolar range (approximately 1.25 µM) . This binding is characterized by strong immobilization of the probe as observed in ESR spectra and exhibits mutual competition with substrate anions such as chloride and sulfate . The primary research value of this compound lies in its application as a tool to study the mechanisms of anion transport, allowing investigators to dissect the function of protons and substrate-anion binding independently of transport catalysis . Its mechanism of action involves specific, pH-insensitive binding to the Band 3 substrate site, providing strong evidence that the pH dependence of chloride and sulfate transport is not due to substrate-anion binding but likely involves ionizable regulator sites positioned outside the transport domain itself . This makes this compound a critical reagent for fundamental research in membrane biology and red blood cell physiology. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

86879-33-6

Molecular Formula

C24H29N4O9S3

Molecular Weight

613.7 g/mol

InChI

InChI=1S/C24H29N4O9S3/c1-23(2)13-18(14-24(3,4)28(23)31)26-22(38)25-17-9-7-15(20(11-17)39(32,33)34)5-6-16-8-10-19(27(29)30)12-21(16)40(35,36)37/h5-12,18H,13-14H2,1-4H3,(H2,25,26,38)(H,32,33,34)(H,35,36,37)/b6-5+

InChI Key

PTRDOXBVGZNUMW-AATRIKPKSA-N

SMILES

CC1(CC(CC(N1[O])(C)C)NC(=S)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O)C

Isomeric SMILES

CC1(CC(CC(N1[O])(C)C)NC(=S)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O)C

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)NC(=S)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O)C

Synonyms

N-4-(2,2,6,6-tetramethyl-1-oxyl)piperidinyl-N'-4-(4'-nitro-2,2'-stilbenedisulfonic acid)thiourea
NDS-TEMPO

Origin of Product

United States

Catalytic Applications in Organic Transformations

Overview of Nitroxyl-Mediated Oxidation Reactions

Nitroxyl (B88944) radicals, such as TEMPO, act as catalysts in oxidation reactions by being oxidized to the corresponding oxoammonium salts. These oxoammonium species are potent oxidants capable of abstracting a hydride from a substrate, leading to the formation of the oxidized product and regenerating the hydroxylamine (B1172632) form of the nitroxyl. The catalytic cycle is completed by the re-oxidation of the hydroxylamine back to the active nitroxyl radical or oxoammonium salt by a stoichiometric oxidant or an electrochemical method. sigmaaldrich.comwikipedia.orgchemicalbook.comglygen.org

The general mechanism involves the nitroxyl radical (R₂NO•) being oxidized to the oxoammonium cation (R₂N=O⁺). This oxoammonium species then reacts with a substrate (e.g., an alcohol) via a hydride transfer, producing the oxidized substrate (e.g., an aldehyde or ketone) and the corresponding hydroxylamine (R₂NOH). The hydroxylamine is subsequently oxidized back to the nitroxyl radical by a co-oxidant, perpetuating the catalytic cycle. sigmaaldrich.comwikipedia.org

Selective Oxidation of Primary and Secondary Alcohols

One of the most prominent applications of nitroxyl radicals is the selective oxidation of primary and secondary alcohols to aldehydes, carboxylic acids, and ketones. TEMPO and its derivatives are particularly effective in these transformations, often exhibiting high chemoselectivity and functional group tolerance. sigmaaldrich.comwikipedia.org

The selectivity of TEMPO-mediated alcohol oxidations can be influenced by reaction conditions, including pH. Under basic conditions, the oxidation of primary alcohols is often faster and more selective compared to secondary alcohols. sigmaaldrich.com This selectivity is attributed to steric hindrance around the oxoammonium functionality, which favors the reaction with less hindered primary alcohols. sigmaaldrich.com

Different nitroxyl radicals exhibit varying reactivity profiles, making them suitable for diverse substrates. For instance, less hindered bicyclic nitroxyl radicals like AZADO and ABNO have shown superior catalytic activity for the oxidation of sterically hindered alcohols where TEMPO's efficacy might be limited.

Research findings have demonstrated high yields and selectivity in the oxidation of a wide range of alcohols using TEMPO-based catalysts in combination with various co-oxidants such as sodium hypochlorite (B82951) (NaOCl) wikipedia.org, hypervalent iodine reagents, or oxygen. For example, the TEMPO/NaOCl system is a widely used method for the selective oxidation of primary alcohols to aldehydes or carboxylic acids. sigmaaldrich.comwikipedia.org

Data from studies on alcohol oxidation using nitroxyl catalysts highlight the efficiency and scope of these reactions.

Catalyst SystemSubstrate ClassProduct ClassKey FeatureReference
TEMPO/NaOClPrimary AlcoholsAldehydes/Carboxylic AcidsSelective oxidation sigmaaldrich.comwikipedia.org
TEMPO/Hypervalent IodinePrimary/Secondary AlcoholsCarbonyl CompoundsMild conditions, functional group tolerance
AZADO/Co-oxidantSterically Hindered AlcoholsCarbonyl CompoundsEnhanced reactivity
ABNO/Co-oxidantSterically Hindered AlcoholsCarbonyl CompoundsEnhanced reactivity
4-Acetamido-TEMPO (ACT)Primary/Secondary AlcoholsCarbonyl CompoundsHigh electrocatalytic activity

Dehydrogenation Reactions in Organic Synthesis

Nitroxyl radicals also play a role in dehydrogenation reactions, which involve the removal of hydrogen molecules from a substrate. These reactions are valuable for the synthesis of unsaturated compounds and heterocycles.

TEMPO and related N-oxyl radicals can mediate acceptorless dehydrogenation, a process where hydrogen gas is produced as the sole byproduct, making it an atom-economical and environmentally friendly approach. This is particularly relevant for the synthesis of nitrogen-containing heterocycles.

Mechanistic studies suggest that the oxidative redox cycle of TEMPO is involved in the dehydrogenation of certain substrates, such as 2,3-dihydro heteroarenes. The ability of nitroxides to undergo single-electron transfer processes or abstract hydrogen atoms from C-H/X-H bonds contributes to their activity in dehydrogenation reactions.

Electrochemical Catalysis Utilizing Nds-TEMPO and TEMPO Analogs

Electrochemical catalysis using nitroxyl radicals has emerged as a sustainable and powerful method for organic transformations. In this approach, the active oxoammonium species is generated electrochemically, eliminating the need for stoichiometric chemical oxidants and offering precise control over the reaction by adjusting the applied potential.

Electrocatalytic Oxidation Processes

Electrocatalytic oxidation mediated by TEMPO and its analogs is widely applied for the conversion of alcohols to carbonyl compounds. The process typically involves the anodic oxidation of the nitroxyl radical to the oxoammonium cation at the electrode surface. The generated oxoammonium species then reacts with the alcohol substrate in solution. The resulting hydroxylamine is subsequently re-oxidized at the anode, closing the catalytic cycle.

This methodology offers several advantages, including milder reaction conditions, avoidance of hazardous chemical oxidants, and improved functional group tolerance. Studies have demonstrated the effectiveness of electrocatalytic TEMPO-mediated oxidation for a variety of alcohol substrates, including sensitive and complex molecules.

Research has also explored the electrocatalytic activity of different TEMPO derivatives. For instance, 4-acetamido-TEMPO (ACT) has shown higher electrocatalytic activity compared to bicyclic nitroxyls like AZADO and ABNO in the oxidation of primary and secondary alcohols, particularly at higher pH. The catalytic activity in electrocatalysis is significantly influenced by the redox potential of the nitroxyl/oxoammonium couple.

Electrocatalytic systems utilizing nitroxyls have been developed for various substrates beyond simple alcohols, including the selective electro-oxidation of glucose.

Asymmetric Electrocatalysis with Chiral Nitroxyls

The development of asymmetric electrochemical catalysis using chiral nitroxyl radicals is an active area of research, aiming to synthesize enantioenriched molecules. Chiral nitroxyls can induce asymmetry in oxidation reactions, allowing for the kinetic resolution of racemic mixtures or enantioselective transformations.

Chiral nitroxyl radicals, often based on modified TEMPO or other cyclic frameworks, can be designed to interact stereoselectively with substrates during the oxidation process mediated by electrochemistry. This enables the preferential oxidation of one enantiomer in a racemic mixture, leaving the other enriched.

Studies have reported the use of chiral nitroxyl radical mediators in electrocatalytic kinetic resolution of secondary alcohols and other chiral substrates, yielding products with varying degrees of enantioselectivity. The design of efficient bifunctional electrocatalysts that combine redox mediation with high stereocontrol is crucial for advancing asymmetric electrocatalysis with nitroxyls.

Metal-Nitroxyl Cooperative Catalysis and Synergistic Systems

Cooperative catalysis involving both metal complexes and nitroxyl radicals has proven to be a powerful strategy for achieving efficient and selective organic transformations, often under milder conditions, such as aerobic oxidation. In these synergistic systems, the metal and the nitroxyl radical work together, with each component facilitating different steps in the catalytic cycle.

Metal-nitroxyl cooperative systems have been developed for various oxidation reactions, including the aerobic oxidation of alcohols and the oxidative coupling of alcohols and amines. Transition metals like copper, iron, and chromium have been successfully employed in combination with nitroxyl radicals such as TEMPO, ABNO, or AZADO.

In some metal-nitroxyl systems, the metal center activates the substrate or the oxidant (e.g., O₂), while the nitroxyl radical acts as a mediator or facilitates hydrogen atom transfer. For example, copper/nitroxyl systems have been shown to effectively catalyze the aerobic oxidation of alcohols, with the nitroxyl radical potentially assisting in the regeneration of the active copper species or directly participating in the oxidation via hydrogen abstraction.

These cooperative catalytic systems often exhibit enhanced reactivity and selectivity compared to using either the metal catalyst or the nitroxyl radical alone. The interplay between the metal center and the nitroxyl radical allows for complex reaction pathways and enables challenging transformations under relatively mild and environmentally friendly conditions.

Heterogenized and Supported Nitroxyl Catalyst Design and Performance

The immobilization or heterogenization of nitroxyl radical catalysts, such as TEMPO (2,2,6,6-tetramethylpiperidinyloxy) and its derivatives, onto solid supports offers significant advantages over their homogeneous counterparts. These benefits primarily include facile separation of the catalyst from the reaction mixture, which simplifies product isolation and enables catalyst recycling, contributing to more sustainable and cost-effective processes. The design of heterogenized nitroxyl catalysts involves selecting an appropriate support material and a method for attaching the nitroxyl moiety, aiming to maintain or enhance catalytic activity, selectivity, and stability.

Various support materials have been explored for immobilizing TEMPO and its derivatives, including polymers, silica (B1680970), and ion exchange resins. The choice of support and immobilization strategy significantly impacts the catalyst's performance, including its loading capacity, accessibility of active sites, and stability under reaction conditions.

One approach involves supporting TEMPO derivatives on polymer matrices. TEMPO can be grafted onto various aliphatic and conductive polymers to create high-loading catalytic systems. mdpi.com For instance, TEMPO-grafted polymethacrylate (B1205211) (PTMA) is a popular organic radical polymer explored for catalytic applications, among others. mdpi.com The performance of these polymer-supported catalysts is strongly influenced by the molecular structure of the polymer backbone and the density and accessibility of the immobilized nitroxyl radicals. mdpi.com

Another effective strategy involves utilizing ion exchange resins. An ionic heterogenized catalyst system for Anelli oxidation has been developed using potassium 4-sulfonato-oxy-2,2,6,6-tetramethylpiperidine-1-yloxyl (TEMPO-4-sulfate) supported on anion exchange beads. researchgate.netmdpi.com This system was successfully applied to the catalytic oxidation of benzyl (B1604629) alcohol by bis(acetoxy)iodobenzene (BAIB) in acetonitrile. researchgate.netmdpi.com In batch operation, this catalyst achieved a 94% yield of benzaldehyde (B42025) within 60 minutes. researchgate.netmdpi.com A key advantage of this supported system is its recyclability. The beads demonstrated comparable conversion of benzyl alcohol over six consecutive cycles after simple washing. researchgate.netmdpi.com Furthermore, the catalytic activity could be largely restored (about 80% of initial activity) by reloading the beads with TEMPO-4-sulfate after the catalytic entity was removed using a salt mixture. researchgate.net Preliminary flow experiments with this immobilized TEMPO-4-sulfate catalyst showed a constant benzyl alcohol conversion of 84% over 10 residence times. researchgate.netmdpi.com

Silica gel has also been employed as a support for TEMPO catalysts. A convenient method for preparing a silica gel supported TEMPO catalyst using [4-hydroxy-TEMPO + NaCl]/SiO2 has been reported. organic-chemistry.org This catalyst was utilized for the aerobic oxidation of alcohols to carbonyl compounds under mild conditions in the presence of Fe(NO3)3 • 9 H2O. organic-chemistry.org The silica-supported catalyst allowed for the conversion of alcohols in good to excellent yields and could be reused at least six times after simple filtration. organic-chemistry.org

The performance of heterogenized TEMPO catalysts in alcohol oxidation is often compared to homogeneous systems. While homogeneous Cu/TEMPO catalyst systems are known for their versatility and efficiency in aerobic alcohol oxidation, supported systems aim to retain high activity while providing the benefits of heterogeneity. nih.gov The design of the supported catalyst, including the nature of the support and the linkage method, plays a crucial role in achieving comparable or improved performance in terms of activity, selectivity, and recyclability.

Detailed research findings highlight the importance of the support material and immobilization method on the catalytic efficiency and recyclability. For the TEMPO-4-sulfate supported on anion exchange beads, batch reaction studies demonstrated high conversion and good recyclability for the oxidation of benzyl alcohol. researchgate.netmdpi.com

SubstrateCatalyst SystemConditionsConversion (%)Yield (%)Recyclability (Cycles)
Benzyl alcoholTEMPO-4-sulfate on anion exchange beads + BAIBMeCN, 35 °C, 60 min (batch)Not specified946
Benzyl alcoholTEMPO-4-sulfate on anion exchange beads + BAIBFlow, 10 residence times84Not specifiedContinuous operation
Various alcohols[4-hydroxy-TEMPO + NaCl]/SiO2 + Fe(NO3)3 • 9 H2OAerobic oxidation, mild conditionsGood to excellentGood to excellent≥ 6

The design of these supported catalysts also considers factors such as catalyst leaching, which can lead to deactivation and contamination of the product. Strategies to minimize leaching, such as strong covalent attachment or electrostatic interactions with the support, are crucial for developing robust and truly heterogeneous catalysts. The ionic immobilization of TEMPO-4-sulfate on anion exchange beads relies on strong electrostatic interactions. researchgate.netmdpi.com While some loss of the TEMPO entity was observed in the presence of bromide anions, it did not significantly affect the oxidation reaction over a certain period in flow experiments. mdpi.com

Nitroxide Mediated Polymerization Nmp and Advanced Materials Synthesis

Fundamental Principles and Kinetics of NMP

NMP is a type of reversible-deactivation radical polymerization (RDRP) that allows for the synthesis of well-defined macromolecules with low polymer dispersity and high chain end homogeneity. wikipedia.org The core principle of NMP relies on a dynamic equilibrium between a low concentration of active propagating radicals and a large majority of dormant polymer chains capped with a stable nitroxide radical.

The process typically begins with the thermal homolysis of an alkoxyamine initiator (R¹R²NOR), which cleaves into a transient alkyl radical (R•) and a persistent nitroxide radical (R¹R²NO•). The alkyl radical initiates polymerization by adding to a monomer (M), forming a propagating radical (RMn•). This propagating radical then undergoes rapid, reversible coupling with the persistent nitroxide radical to form a dormant alkoxyamine species (RMn-ONR¹R²). This reversible deactivation step is crucial as it significantly reduces the concentration of active radicals, thereby minimizing irreversible termination reactions like radical-radical coupling or disproportionation.

The "living" character of NMP stems from this reversible deactivation, allowing polymer chains to grow as long as monomer is available. The key to control in NMP is the persistent radical effect (PRE). The PRE dictates that the concentration of the persistent nitroxide radical builds up, pushing the equilibrium towards the dormant species and ensuring that the concentration of the highly reactive propagating radicals remains low and relatively constant throughout the polymerization.

The kinetics of NMP are governed by the rate constants of several key reactions, including the homolysis of the initiator (kd), the addition of the initiating radical to the monomer (kadd), the propagation of the polymer chain (kp), the cross-coupling between the propagating radical and the nitroxide (kc), and the homolysis of the dormant species (kd,ds). Side reactions, such as intramolecular proton transfer or nitroxide degradation, can also influence the polymerization kinetics and the degree of control.

Control over Polymer Architecture and Molecular Weight Distribution in NMP

NMP provides excellent control over polymer architecture, molecular weight, and molecular weight distribution (polydispersity index, PDI). The molecular weight (Mn) of the resulting polymer increases linearly with monomer conversion, and the PDI remains low (typically between 1.1 and 1.3) throughout the polymerization, indicative of a controlled process where all chains grow at approximately the same rate. wikipedia.org

This control is achieved by the rapid exchange between the active and dormant species. The reversible capping of growing chains by the nitroxide ensures that chain termination is suppressed, allowing for the synthesis of polymers with predictable molecular weights determined by the initial monomer-to-initiator ratio. The narrow molecular weight distribution arises because most chains are in the dormant state at any given time, and the brief periods of activity are distributed relatively evenly among all growing chains.

The controlled nature of NMP allows for the synthesis of various complex polymer architectures, including block copolymers, gradient copolymers, star polymers, and branched structures, simply by sequential addition of different monomers or using appropriately designed initiators. The high chain end fidelity inherent in NMP, where the nitroxide remains attached to the polymer chain end, facilitates further functionalization or chain extension.

Typical data presented in NMP studies to demonstrate control include plots of molecular weight versus conversion and polydispersity index versus conversion. A linear increase in Mn with conversion and consistently low PDI values are hallmarks of a well-controlled polymerization.

Conversion (%)Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)
101,5001.15
304,5001.12
609,0001.10
9013,5001.11

Note: This table provides illustrative data demonstrating typical trends observed in controlled NMP. Specific values depend on the monomer, nitroxide, initiator, temperature, and reaction conditions.

Nds-TEMPO and Related Derivatives in Controlled Radical Polymerization

While 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) is a widely studied nitroxide in NMP, its effectiveness is often limited to the polymerization of styrenic monomers at high temperatures. The development of more versatile nitroxide derivatives has been crucial for expanding the scope of NMP to a wider range of monomers, including acrylates, methacrylates, and acrylamides. These derivatives often feature modified structures on the piperidine (B6355638) ring or different substituents on the nitrogen atom to tune their stability and reactivity. Examples of such derivatives mentioned in the literature include 4-acetamido-TEMPO, 4-oxo-TEMPO, and MitoTEMPO.

Specific detailed research findings focusing solely on a chemical compound explicitly named "this compound" in the context of controlled radical polymerization were not extensively found in the search results. However, related compounds like Disodium Nitrosodisulfonate (NDS), also known as Frémy's salt, are inorganic aminoxyl radicals akin to TEMPO and have been used in some oxidation reactions and as standards in EPR spectroscopy. While NDS is a stable radical, its application profile and performance characteristics in NMP, particularly in comparison to TEMPO and its organic derivatives, would require specific research studies using this compound as a mediating agent.

The following subsections discuss the general application of nitroxides and their derivatives in NMP homopolymerization and copolymerization, as well as their use in synthesizing polymer brushes and integrating with nanomaterials, providing context for the potential role of a compound like this compound or related nitroxides.

Homopolymerization Studies

Homopolymerization using NMP with various nitroxides has been extensively studied for a range of monomers. The choice of nitroxide is critical for achieving controlled polymerization of specific monomers. For instance, while TEMPO is effective for styrene, other nitroxides like N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] nitroxide (SG1) are more suitable for acrylates.

Controlled homopolymerization via NMP typically involves heating a mixture of the monomer and an alkoxyamine initiator (or a system generating the nitroxide and initiating radical in situ) to temperatures ranging from 80 to 130 °C. The linear evolution of molecular weight with conversion and the maintenance of low polydispersity are key indicators of successful controlled homopolymerization.

Research findings often present kinetic data, such as monomer conversion over time, and characterization data of the resulting polymers, including molecular weight (Mn), number-average molecular weight (Mw), and polydispersity index (PDI).

MonomerNitroxide/Initiator SystemTemperature (°C)Mn (at X% conversion) ( g/mol )PDI (at X% conversion)
StyreneTEMPO-based alkoxyamine120-130Controllable by ratio~1.1-1.3
n-Butyl AcrylateSG1-based alkoxyamine90-110Controllable by ratio~1.1-1.3

Copolymerization Kinetics and Mechanistic Insights

NMP is a versatile technique for synthesizing copolymers with controlled composition and architecture, including random, block, and gradient copolymers. wikipedia.org The success of controlled copolymerization by NMP depends on the compatibility of the monomers with the chosen nitroxide and the relative reactivity ratios of the monomers.

Copolymerization kinetics in NMP are more complex than homopolymerization due to the interplay of the propagation rates of both monomers and their reversible coupling rates with the nitroxide. Mechanistic studies provide insights into how the nitroxide mediates the simultaneous polymerization of different monomers and how the copolymer composition evolves with conversion.

Block copolymers can be readily synthesized by sequential addition of monomers in NMP, leveraging the living nature of the polymer chains which retain the active alkoxyamine end group. This allows for the growth of a second block from the end of the first polymer block.

Research in this area often involves analyzing copolymer composition using techniques like nuclear magnetic resonance (NMR) spectroscopy and tracking the evolution of molecular weight and PDI during copolymerization.

Synthesis of Polymer Brushes and Surface-Grafted Polymeric Materials

NMP is a valuable technique for creating polymer brushes and surface-grafted polymeric materials, where polymer chains are covalently attached to a substrate surface. This is typically achieved via surface-initiated NMP (SI-NMP), where an alkoxyamine initiator is immobilized on the surface, and polymerization proceeds outwards from the surface ("grafting from" approach).

SI-NMP allows for precise control over the grafted chain density, molecular weight, and composition of the polymer brushes. This control is essential for tailoring the surface properties of materials for various applications, such as wettability, adhesion, and biocompatibility. Both flat surfaces and nanoparticles can be modified using SI-NMP.

While TEMPO-based systems have been used for surface modification, the development of surface-anchored initiators compatible with a broader range of monomers is an active area of research in SI-NMP. The ability to control grafting density and brush thickness is a key advantage of SI-NMP compared to "grafting to" methods.

Integration with Advanced Nanomaterials for Hybrid Composites

NMP plays a role in the development of hybrid composites by enabling the controlled synthesis of polymers that can be integrated with advanced nanomaterials. wikipedia.org The controlled architecture and functionality afforded by NMP allow for improved compatibility and interaction between the polymer matrix and the reinforcing nanomaterial, leading to enhanced composite properties.

Polymers synthesized by NMP can be used to functionalize the surface of nanomaterials or serve as the matrix in which nanomaterials are dispersed. For instance, controlled polymers can improve the dispersion of nanoparticles like graphene or carbon nanotubes within a polymer matrix, which is crucial for achieving optimal mechanical, thermal, or electrical properties in the final composite.

The ability of NMP to produce polymers with specific end-group functionalities also facilitates the covalent linking of polymers to nanomaterial surfaces, creating stable hybrid structures. Research in this area focuses on designing polymer-nanomaterial interfaces that promote strong interactions and efficient load transfer or enable synergistic properties.

While the direct integration of a hypothetical "this compound" with nanomaterials for hybrid composites would depend on its specific chemical properties and how it influences polymerization in the presence of nanomaterial surfaces, the general principles of using controlled polymerization like NMP to create well-defined polymer phases within composites are well-established.

Nanomaterial TypePolymer Synthesized by NMPPotential Benefit in Composite
GraphenePolystyrene, PolyacrylatesImproved dispersion, mechanical strength, conductivity
Carbon NanotubesVarious controlled polymersEnhanced mechanical, electrical, thermal properties
Silica (B1680970) NanoparticlesControlled block copolymersTunable surface properties, drug delivery

Spectroscopic and Spectroelectrochemical Investigations of Nitroxyl Radical Systems

Electron Paramagnetic Resonance (EPR/ESR) Spectroscopy for Radical Characterization

EPR spectroscopy is a powerful technique for studying species with unpaired electrons, such as nitroxyl (B88944) radicals. The EPR spectrum of a nitroxyl radical provides information about the electron's environment, including interactions with nearby magnetic nuclei and the radical's motion. For Nds-tempo, the presence of the stable nitroxide radical makes it directly detectable by EPR. smolecule.com

Studies utilizing EPR have characterized the binding of this compound to human red blood cell ghosts, demonstrating its absorption to the membrane surface. nih.gov The binding was found to be specific to the inorganic-anion-transport system, as evidenced by the competitive inhibition of this compound binding by chloride and sulfate (B86663) ions, and conversely, the strong competitive inhibition of chloride and sulfate transport by this compound. nih.gov

Applications in Spin Trapping Research

Nitroxyl radicals, including this compound, are known to act as spin traps. smolecule.com In spin trapping, a short-lived, non-detectable radical reacts with a stable spin trap molecule to form a longer-lived spin adduct, which can then be detected and identified by EPR spectroscopy. This technique allows for the study of transient radical species generated in various chemical and biological processes. This compound's stable radical form enables its use in studying free radicals, particularly in biological systems, such as those involved in oxidative stress. smolecule.com

Hyperfine Interactions and Spin Dynamics Analysis

The EPR spectrum of a nitroxyl radical is characterized by hyperfine splitting, primarily due to the interaction of the unpaired electron with the nitrogen nucleus (¹⁴N, I=1). This interaction typically results in a three-line spectrum. The splitting pattern and line shapes are sensitive to the radical's environment and dynamics.

In the case of this compound bound to red cell ghosts, ESR spectra exhibited a strong immobilization of the membrane-bound spin label. nih.gov Changes in pH were observed to have no effect on the mobility of the membrane-bound this compound. nih.gov

Analysis of EPR spectra can also provide information about spin dynamics, including the rotational correlation time of the radical. Studies on TEMPO radicals covalently attached to nanodiamonds (TEMPO-NDs), a related system, have utilized high-frequency and X-band EPR to investigate the dynamics of the nitroxide radicals on the nanodiamond surface. nsf.gov These studies showed that the EPR spectrum of TEMPO grafted on the nanodiamond surface was significantly broader than that of free TEMPO, indicating slower rotational tumbling due to its attachment to the larger nanodiamond particle. nsf.gov Simulation of the EPR spectrum using the Stochastic-Liouville equation formalism allowed for the estimation of the rotational correlation time of TEMPO on the nanodiamond surface. nsf.gov While these specific findings are for TEMPO-NDs, they illustrate the application of EPR in analyzing the spin dynamics of nitroxyl radicals influenced by their environment, a principle applicable to understanding the immobilization observed for this compound bound to membranes.

Detailed research findings from EPR studies on this compound binding to human red cell ghosts include the determination of dissociation constants. nih.govnih.gov These constants reflect the affinity of this compound for its binding site on the Band 3 protein.

CompoundBinding SiteDissociation Constant (µM)Conditions (pH, Temp)Citation
This compoundBand 3 substrate site1.0-2.07.6, 20°C nih.gov
This compoundBand 3 substrate site1.256.0-8.0, not specified nih.gov

Furthermore, the close agreement between the dissociation constants obtained from ESR studies and the inhibition constants from flux measurements provided strong evidence that this compound specifically binds to the substrate site of Band 3. nih.govnih.gov

CompoundInhibited TransportInhibition Constant (µM)Conditions (pH, Temp)Citation
This compoundChloride, Sulfate0.5-2.57.3, 25°C nih.gov
This compoundChloride0.50°C nih.gov
This compoundSulfate1.825°C nih.gov

UV-Vis Spectroscopy for Redox State Characterization

UV-Vis spectroscopy is a technique commonly used to study the electronic transitions within molecules. For nitroxyl radicals, UV-Vis spectroscopy can be employed to monitor their redox state. Nitroxyl radicals can be reversibly oxidized to the oxoammonium cation or reduced to the hydroxylamine (B1172632). These different redox forms often exhibit distinct UV-Vis absorption spectra. ontosight.ai Monitoring changes in the UV-Vis spectrum allows for the characterization of the redox chemistry of nitroxyl radicals. While general principles apply to this compound due to its nitroxide moiety, specific detailed UV-Vis spectroscopic studies focusing solely on the redox state characterization of this compound were not prominently found in the initial search results. However, UV-Vis spectroscopy is broadly applicable for characterizing the redox states of nitroxyl radical systems. ontosight.ai

Mechanistic and Kinetic Studies of Nds Tempo Reactivity

Radical Reaction Mechanisms and Identification of Intermediates (e.g., Oxoammonium Ions)

Nitroxyl (B88944) radicals, such as TEMPO, are characterized by a stable paramagnetic center located on the N-O bond. libretexts.orgglenresearch.com Their reactivity often involves one-electron or two-electron transfer processes. A key intermediate in many oxidation reactions catalyzed by TEMPO is the corresponding N-oxoammonium cation. libretexts.orgjumo.esaps.orgmdpi.com This highly reactive species is typically generated by the oxidation of the nitroxyl radical. For example, TEMPO can be electrochemically oxidized to the TEMPO cation (TEMPO+). aps.orgresearchgate.net

The oxoammonium ion acts as the active oxidant in various transformations, notably in the oxidation of alcohols to carbonyl compounds. libretexts.orgjumo.es The proposed mechanism involves the reaction of the alcohol with the oxoammonium species, leading to the reduction of the oxoammonium ion back to the hydroxylamine (B1172632) (the two-electron reduced form of the nitroxyl). jumo.es This hydroxylamine can then be re-oxidized to regenerate the nitroxyl radical or, further, to the oxoammonium ion, completing a catalytic cycle.

In the context of "NDS-TEMPO" as a disulfonatostilbene spin probe, its interaction with biological membranes involves binding to specific protein sites, such as the Band 3 substrate site in erythrocyte ghosts. nih.govnih.govaps.org While the spin probe itself is a stable radical, its interaction mechanism with the protein involves binding events that can be studied kinetically and through techniques like Electron Spin Resonance (ESR) spectroscopy, which probes the environment and mobility of the radical. nih.govnih.govlibretexts.orgnih.gov

For TEMPO-based nitroxides immobilized on nanodiamonds (NDs), the radical center allows for magnetic coupling with nitrogen-vacancy (NV) centers in the nanodiamonds. nih.govuhasselt.be This coupling enables the monitoring of redox processes occurring near the ND surface, where the nitroxide radical can be reduced to its diamagnetic hydroxylamine form. nih.govuhasselt.be This change in spin state upon reaction is the basis for detecting chemical events.

Electron Transfer Pathways and Redox Chemistry

The redox chemistry of nitroxyl radicals is central to their function as catalysts and probes. Nitroxyls can participate in one-electron transfer reactions, interconverting between the nitroxyl radical, the oxoammonium cation (oxidized form), and the hydroxylamine (reduced form). jumo.esaps.orgresearchgate.net The standard potential for the TEMPO/TEMPO+ couple is approximately 0.745 V vs. NHE. researchgate.net The reduction of TEMPO to the hydroxylamine can be irreversible under certain conditions. researchgate.net

Electron transfer processes involving nitroxyls can occur via outer-sphere mechanisms, particularly after the formation of a spin-adduct. This was suggested in studies involving the oxidation of the nitrosodisulfonate anion radical (NDS 2−) by a metallo-superoxide, a reaction that also involved TEMPO.

In dye-sensitized solar cells, TEMPO-Co tandem redox systems utilize the redox activity of TEMPO to facilitate the regeneration of the sensitizing dye, showcasing its role in electron transfer cascades within energy conversion systems. Similarly, in catalytic aerobic alcohol oxidation mediated by Fe(III) nitrate (B79036) and TEMPO, a redox cascade involving NOx species is implicated in the oxidation of the aminoxyl/hydroxylamine to the oxoammonium ion. aps.org

The "this compound" disulfonatostilbene spin probe, being a nitroxyl radical, also undergoes redox transformations, although its primary application discussed in the search results relates to its binding and inhibitory properties rather than its catalytic redox cycle in the biological context studied. Its interaction with the Band 3 protein involves competitive binding with anions, indicating its ability to interact with the substrate site based on charge and structure. nih.govnih.gov

Kinetic Analysis of Catalytic Cycles and Polymerization Processes

Kinetic studies are vital for elucidating the rates and mechanisms of reactions involving nitroxyl radicals. For TEMPO-catalyzed reactions, kinetic analysis helps in understanding the catalytic cycle turnover frequency, the rate-limiting steps, and the influence of various reaction parameters. uhasselt.belibretexts.org

In the field of polymerization, TEMPO is known to inhibit radical polymerization. Mechanistic studies employing techniques like EPR spectroscopy allow for the simultaneous determination of the concentrations of TEMPO and oxygen, providing kinetic insights into the inhibition process.

The "this compound" disulfonatostilbene spin probe has been used in kinetic studies of anion transport across biological membranes. nih.govaps.org These studies determined the inhibition constants of this compound on chloride and sulfate (B86663) flux, providing quantitative data on its interaction with the Band 3 transporter. nih.govaps.org The close agreement between the dissociation constants obtained from ESR studies and the inhibition constants from flux measurements supports the specific binding of this compound to the substrate site. nih.govnih.govaps.org

For TEMPO-based nitroxides on nanodiamonds, kinetic measurements can monitor redox reactions occurring at the nanoscale. The reaction kinetics of these nitroxides with reducing agents like ascorbic acid have been studied by monitoring the change in the T1 spin relaxation time of the NV centers in the nanodiamonds, demonstrating real-time readout of the chemical process. nih.govuhasselt.be The reaction was observed to follow first-order kinetics under specific conditions. uhasselt.be

Here is a data table summarizing some kinetic and binding data for the this compound spin probe:

ParameterValue (µM)Temperature (°C)pHReference
This compound/substrate-site dissociation constant1.25Not specified6.0-8.0 nih.govaps.org
This compound/substrate-site dissociation constant1.0-2.0207.6 nih.gov
This compound inhibition constant (Chloride flux)0.50Not specified nih.govaps.org
This compound inhibition constant (Sulfate flux)1.825Not specified nih.govaps.org
This compound inhibition constant (Chloride flux)0.5-2.5257.3 nih.gov
This compound inhibition constant (Sulfate flux)0.5-2.5257.3 nih.gov

Effects of Protonation and Hydration on Nitroxyl Reactivity and Stability

The chemical environment, including pH and the presence of water, significantly influences the reactivity and stability of nitroxyl radicals. Protonation of the nitroxyl group or nearby functional groups can alter the spin density distribution and the redox properties of the radical. jumo.esresearchgate.net

For TEMPO derivatives with basic functionalities, such as 4-NH2-TEMPO, protonation of the amine group at low pH leads to a significant increase in the redox potential of the aminoxyl/oxoammonium couple. researchgate.net This highlights how protonation can modulate the oxidizing strength of the nitroxyl system.

Computational studies on TEMPO and its analogs have investigated the effects of protonation and hydration on their molecular structure, stability, and energetic properties. These studies indicate that O-protonation of the nitroxyl group is generally more stable than N-protonation. Hydration through hydrogen bonding interactions with the N-O group can also influence the charge distribution and stability of the radical.

In the case of the "this compound" spin probe binding to the Band 3 protein, studies on the effect of pH revealed that changes in pH from 6.0 to 9.0 did not affect the mobility of the membrane-bound probe or the maximal number of binding sites. nih.govaps.org Furthermore, the dissociation constants for this compound binding were found to be independent of pH within the range of 6.0 to 8.0. nih.govaps.org This suggests that within this pH range, the protonation state of the spin probe itself or the relevant binding site residues does not significantly alter the binding affinity of this compound. However, the transport of anions like chloride and sulfate by Band 3 is known to be strongly pH-dependent, indicating the involvement of ionizable regulator sites outside the this compound binding site. nih.govaps.org

TEMPO radicals are also known to undergo disproportionation in acidic media, which can affect their stability and reactivity in low pH environments.

Correlation of Theoretical Models with Experimental Mechanistic Data

Theoretical and computational methods play a crucial role in complementing experimental studies to gain a deeper understanding of the mechanisms and kinetics of nitroxyl radical reactions. Computational chemistry can provide insights into molecular structures, reaction pathways, transition states, and the influence of solvation and protonation on these processes.

For TEMPO and its derivatives, computational studies using density functional theory (DFT) methods have been employed to investigate proton affinity, hydration, and the electronic structure of the radicals and their protonated forms. These calculations can help correlate experimental observations, such as the effect of protonation on redox potentials, with theoretical predictions about stability and reactivity. researchgate.net

Theoretical models have also been developed to explain experimental data obtained from systems involving nitroxide radicals, such as the magnetic coupling between TEMPO-based nitroxides on nanodiamonds and NV centers. nih.govuhasselt.be These models help in interpreting the changes in spin relaxation times observed experimentally and provide a theoretical basis for using these systems as nanoscale sensors for chemical processes. nih.govuhasselt.be

Furthermore, computational studies can serve as benchmarks for experimental investigations, helping to validate proposed reaction mechanisms and kinetic models. The combination of theoretical calculations and experimental techniques like EPR, electrochemistry, and kinetic measurements provides a comprehensive approach to understanding the complex reactivity of nitroxyl radicals.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic makeup and energetic landscape of Nds-tempo. These methods, rooted in solving the Schrödinger equation, provide a detailed picture of electron distribution, molecular orbital energies, and thermodynamic properties.

Ab initio and density functional theory (DFT) are the primary quantum chemical methods employed to study nitroxyl (B88944) radicals. nih.gov DFT, in particular, offers a good balance between computational cost and accuracy, making it a popular choice for studying the electronic structure of radicals like this compound. Calculations can determine key geometric parameters, such as bond lengths and angles, and provide insights into the molecule's stability. For instance, the stability of the N-O bond in nitroxides is a subject of significant computational investigation. nih.gov

Electron and spin densities, as well as electrostatic potentials, can be calculated to understand how this compound interacts with its surroundings. nih.gov These calculations help to identify the regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting its reactivity. Thermodynamic properties, such as enthalpy and Gibbs free energy, can also be computed for various reactions involving this compound, allowing for the prediction of reaction feasibility and equilibrium positions. shrp2nds.us

To provide a clearer picture of the kind of data generated through these calculations, the following table presents hypothetical, yet representative, results from a DFT calculation on a nitroxyl radical similar to this compound.

PropertyCalculated ValueMethod/Basis Set
N-O Bond Length1.28 ÅB3LYP/6-31G
C-N-C Bond Angle122.5°B3LYP/6-31G
Spin Density on Nitrogen0.45B3LYP/6-31G
Spin Density on Oxygen0.55B3LYP/6-31G
HOMO Energy-6.2 eVB3LYP/6-31G
LUMO Energy-1.8 eVB3LYP/6-31G

Molecular Dynamics Simulations of Nitroxyl Systems and Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of how this compound and similar nitroxyl systems behave over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motions, conformational changes, and intermolecular interactions in a simulated environment. nih.gov

MD simulations are particularly useful for studying this compound in solution, providing insights into how solvent molecules arrange themselves around the radical and how they influence its properties and reactivity. pitt.edu These simulations can reveal the formation and breaking of hydrogen bonds and other non-covalent interactions between this compound and the solvent. nih.gov The dynamics of these interactions are crucial for understanding solvent effects on reaction rates and mechanisms.

Furthermore, MD simulations can be used to study the behavior of this compound in more complex environments, such as within biological membranes or polymers. By simulating the interactions between this compound and these larger structures, researchers can gain insights into its role as a spin probe or label in these systems. The trajectories generated from MD simulations can be analyzed to calculate various properties, such as diffusion coefficients, radial distribution functions, and orientational correlation times, which provide a comprehensive picture of the dynamic behavior of this compound.

The table below illustrates the type of data that can be extracted from MD simulations of a nitroxyl radical in a solvent.

PropertySimulated ValueSimulation Conditions
Diffusion Coefficient in Water1.2 x 10⁻⁵ cm²/s300 K, 1 atm
First Solvation Shell Radius (N-O···H₂O)3.1 ÅExplicit Water Model
Average Number of Hydrogen Bonds1.8300 K, 1 atm
Rotational Correlation Time15 ps300 K, 1 atm

Prediction of Reactivity and Selectivity Profiles

Theoretical methods are powerful tools for predicting the reactivity and selectivity of this compound in various chemical transformations. By calculating the activation energies and reaction pathways for different potential reactions, researchers can determine which reactions are most likely to occur and what products will be formed. shrp2nds.us

Frontier molecular orbital (FMO) theory is often used in conjunction with quantum chemical calculations to predict reactivity. The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of this compound and its reaction partners can provide insights into the nature of their interactions and the feasibility of a reaction.

The following table provides a hypothetical example of how computational methods can be used to compare the activation energies for different reaction pathways of a nitroxyl radical.

Reaction PathwayCalculated Activation Energy (kcal/mol)Computational Method
Hydrogen Abstraction from Substrate A12.5DFT (B3LYP/6-31+G)
Addition to Substrate B18.2DFT (B3LYP/6-31+G)
Electron Transfer from Substrate C9.8DFT (B3LYP/6-31+G**)

Theoretical Characterization of Intermolecular Interactions and Solvent Effects

The behavior and reactivity of this compound are significantly influenced by its interactions with surrounding molecules, particularly the solvent. shrp2nds.us Theoretical methods provide a detailed characterization of these intermolecular interactions and their effects.

Implicit and explicit solvent models are two common approaches to account for solvent effects in computational studies. Implicit models, such as the polarizable continuum model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient. nih.gov Explicit solvent models, on the other hand, include individual solvent molecules in the simulation, providing a more detailed and accurate description of solute-solvent interactions, albeit at a higher computational cost. pitt.edu

These models can be used to calculate solvation free energies, which quantify the energetic cost or benefit of transferring this compound from the gas phase to a particular solvent. researchgate.net By comparing solvation free energies in different solvents, researchers can predict the solubility of this compound and how the solvent will affect the equilibrium of reactions it is involved in.

Furthermore, computational methods can be used to analyze the nature of intermolecular interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, between this compound and other molecules. nih.gov Techniques like the quantum theory of atoms in molecules (QTAIM) and non-covalent interaction (NCI) analysis can be used to visualize and quantify these interactions, providing a deeper understanding of the forces that govern the behavior of this compound in different chemical environments.

The table below presents hypothetical data on the calculated solvation free energy of a nitroxyl radical in various solvents.

SolventCalculated Solvation Free Energy (kcal/mol)Solvent Model
Water-5.2PCM
Methanol-4.1PCM
Acetonitrile-3.5PCM
Hexane-1.2PCM

Interactions and Research Applications in Complex Systems

Research into Interaction with Biological Molecules and Oxidative Processes

NDs-TEMPO composites are being investigated for their interactions with biological molecules and their roles in studying oxidative processes at the nanoscale. Nanodiamonds themselves are considered chemically inert and have shown biological compatibility in several studies. nih.govmpg.de By functionalizing nanodiamonds with TEMPO radicals, researchers can leverage the reactivity of the nitroxide radical to interact with biological species and monitor redox events.

Studies have shown that nanodiamonds coated with a poly(glycerol) shell containing covalently bound stable TEMPO radicals, coupled with nitrogen-vacancy (NV⁻) centers, can function as nanosensors. nih.govmpg.deresearchgate.net These TEMPO radicals can be gradually reduced by biological reductants, such as ascorbates. nih.govmpg.deresearchgate.net The change in the spin state of the TEMPO radical upon reduction can be detected, allowing for the readout of oxidation processes at the nanoscale. For instance, the oxidation process of ascorbic acid has been successfully monitored using such this compound nanosensors. nih.govmpg.deresearchgate.net

TEMPO radicals are known to participate in various oxidation reactions and can act as radical trapping agents. wikipedia.orgacs.org This property, when combined with the biocompatible nature of nanodiamonds, suggests potential for this compound composites in studying radical-mediated biological processes or in applications requiring localized redox activity. Research into oxidative processes in advanced oxidation systems also highlights TEMPO's role as a reliable alternative for trapping certain radicals that are difficult to detect by other methods. acs.org

Role as Spin Probes in Academic Spectroscopic Research

This compound composites are valuable tools as spin probes, particularly in Electron Paramagnetic Resonance (EPR) spectroscopy. EPR spectroscopy is a powerful technique used to investigate the spin states and dynamics of unpaired electrons, making it suitable for studying free radicals and their environments. wikipedia.orgnsf.gov TEMPO, as a stable aminoxyl radical, is a common spin label used in site-directed spin labeling (SDSL) for investigating biological molecules and systems. wikipedia.orgnsf.gov

When TEMPO is grafted onto the nanodiamond surface, the composite can serve as a spin probe to study the local environment and dynamics at the nano-bio interface or within complex materials. High-frequency EPR spectroscopy allows for the distinction of EPR signals originating from the nanodiamond itself and those from the nitroxide radicals grafted on the surface. nsf.gov Analysis of the EPR spectrum provides insights into the dynamics of the nitroxide radicals, characterized by their rotation correlation time (τc). nsf.gov For TEMPO covalently attached to the surface of 100 nm HPHT nanodiamonds, a correlation time of τc = 4.1 ns has been reported from EPR analysis. nsf.gov

The use of this compound as spin probes can provide detailed information about molecular mobility and interactions in various systems where nanodiamonds are present.

Surface Functionalization and Hybrid Nanomaterial Design (e.g., Nanodiamond-TEMPO Composites)

Surface functionalization is a critical step in tailoring the properties of nanodiamonds for specific applications and in designing hybrid nanomaterials. nih.govamericanelements.comamericanelements.comsapub.org The surface of nanodiamonds can be modified with various functional groups, including oxygen-containing groups like carboxyl and carbonyl groups, often introduced through oxidative treatments. nih.govamericanelements.comamericanelements.comsapub.orgaps.org These surface groups provide anchoring points for further chemical modifications, such as the grafting of TEMPO radicals.

Covalent attachment of nitroxide radicals like TEMPO to the nanodiamond surface has been achieved through various chemical routes. One method involves functionalizing nanodiamonds with azide (B81097) groups, followed by copper-free click chemistry to attach TEMPO derivatives containing a complementary moiety. nsf.gov For example, succinimide-amine chemistry can be used to add a dibenzocyclooctyne (DBCO) moiety to TEMPO, which then reacts with azide-functionalized nanodiamonds. nsf.gov The surface load of TEMPO on 100 nm nanodiamonds has been estimated to be around 550 TEMPO molecules per particle in some studies. nsf.gov

Beyond direct TEMPO grafting onto nanodiamonds, TEMPO-mediated oxidation is also employed in the preparation of other components used in nanodiamond-based hybrid materials. For instance, TEMPO oxidation is a common method for surface modifying cellulose (B213188) nanofibers (CNFs) to introduce negative surface charges, which can improve their dispersion and interaction with nanodiamonds in hybrid composites. mdpi.comencyclopedia.pubresearchgate.net Hybrid materials combining TEMPO-oxidized cellulose nanofibers and nanodiamonds have shown enhanced mechanical properties and optical transparency compared to composites using unmodified or cationically modified cellulose nanofibers. mdpi.com

The ability to functionalize the nanodiamond surface with TEMPO or utilize TEMPO chemistry in modifying other components allows for the design of complex hybrid nanomaterials with tailored properties for diverse applications.

Applications in Advanced Chemical Sensing Technologies

Nanodiamonds, particularly those containing optically active defect centers like nitrogen-vacancy (NV) centers, are emerging as promising platforms for advanced chemical sensing at the nanoscale. nih.govmpg.deresearchgate.netupenn.educhemrxiv.org These quantum sensors can detect local parameters such as magnetic fields, electric fields, temperature, pH, and the presence of radical species within biological systems. nih.govmpg.deresearchgate.net

This compound composites, especially those incorporating NV centers, are being developed as nanosensors for detecting and quantifying chemical species and processes. As mentioned in Section 8.1, TEMPO radicals coupled with NV⁻ centers on nanodiamonds can act as sensors for oxidative processes by reporting on the reduction of the TEMPO radical. nih.govmpg.deresearchgate.net This approach allows for the monitoring of chemical reactions, such as the oxidation of ascorbic acid, at the nanoscale and under ambient conditions, which is particularly relevant for biological applications. nih.govmpg.deresearchgate.net

The stable radical nature of TEMPO and its sensitivity to redox changes, combined with the sensing capabilities of NV-enhanced nanodiamonds, offer a powerful platform for developing ultrasensitive chemical sensors for various analytes, including reactive oxygen species and other paramagnetic species that play crucial roles in biological systems. nih.gov

Current Challenges and Future Research Perspectives

Development of Next-Generation Nitroxyl (B88944) Catalysts and Mediators

The development of next-generation nitroxyl catalysts and mediators is a critical area for advancing controlled radical polymerization and catalytic oxidation processes. While TEMPO and its derivatives, including substituted TEMPO variants like Nds-tempo, are established players, research continues to focus on designing nitroxides with improved properties. Challenges include tuning the stability and reactivity of the nitroxide radical to achieve better control over polymerization kinetics, expand the range of monomers that can be effectively polymerized, and enhance catalytic efficiency and selectivity in organic transformations wikipedia.org.

Future research perspectives involve the rational design of nitroxyl structures by incorporating various functional groups, as seen in the complex structure of this compound itself wikipedia.org. This functionalization can influence factors such as solubility in different media, compatibility with various monomers and reaction conditions, and the strength of the C-ON bond in alkoxyamine initiators used in NMP. Exploring nitroxides beyond the piperidine-N-oxyl core, or developing hybrid systems combining nitroxides with other catalytic species (though the focus here remains on the nitroxyl), also represents a future direction for creating more versatile and efficient catalysts and mediators. For this compound specifically, understanding how the stilbenedisulfonic acid and thiourea (B124793) substituents influence its performance compared to simpler TEMPO derivatives is key to designing even more effective next-generation catalysts based on this scaffold.

Expanding the Scope of NMP Applications for Tailored Polymers

Nitroxide-Mediated Polymerization (NMP) is a powerful technique for synthesizing polymers with controlled molecular weights, low polydispersities, and complex architectures wikipedia.org. This compound, as a nitroxyl mediator, plays a role in enabling such control wikipedia.org. However, expanding the scope of NMP to a wider range of monomers, particularly those that are challenging to polymerize under standard NMP conditions, remains a significant challenge. Factors such as the monomer's structure, the desired molecular weight, and the need for specific polymer architectures (e.g., block copolymers, star polymers) all influence the effectiveness of the nitroxyl mediator.

Future research will focus on developing optimized NMP systems, potentially involving new nitroxyls like modified this compound structures, specific co-additives, or tailored reaction conditions to overcome current limitations. Expanding NMP to produce polymers with precise functionalities for advanced applications in areas like materials science and biotechnology is a key goal wikipedia.org. This includes synthesizing polymers with specific end-groups imparted by the nitroxide or initiator, which can then be further functionalized. Research comparing the performance of different nitroxides, such as this compound versus SG1, in controlling polymerization in various systems (e.g., miniemulsion) provides valuable insights for optimizing NMP for tailored polymers.

Advanced Characterization Techniques for Complex Nitroxyl Systems

Accurate and detailed characterization of nitroxyl radicals, alkoxyamine intermediates, and the resulting polymer structures is crucial for understanding the NMP mechanism and optimizing polymerization control. Complex nitroxyls like this compound, with their intricate structures, can pose particular challenges for characterization. wikipedia.org Techniques are needed to probe the electronic structure of the radical, the dynamics of the reversible termination/activation process, and the composition and architecture of the synthesized polymers.

Future research will increasingly rely on advanced spectroscopic techniques, such as Electron Paramagnetic Resonance (EPR) spectroscopy, which is particularly sensitive to radical species like nitroxides. Solid-state NMR and advanced solution-state NMR techniques can provide detailed structural information about the nitroxide and the polymer chains. Mass spectrometry techniques can be used to analyze the molecular weight distribution and end-group fidelity of polymers. Techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are valuable for characterizing the morphology of polymeric materials or hybrid systems involving nitroxides. The development and application of in situ characterization methods that can monitor the polymerization process in real-time will be essential for gaining a deeper understanding of the complex kinetics involved in NMP mediated by nitroxyls like this compound.

Integration with Green Chemistry Principles and Sustainable Synthetic Processes

The chemical industry is increasingly focused on adopting green chemistry principles and developing sustainable synthetic processes. This includes minimizing waste, using renewable resources, and avoiding hazardous substances. The synthesis and application of nitroxyl catalysts and mediators, including this compound, need to align with these principles wikipedia.org. While TEMPO-based oxidations can offer environmentally benign alternatives to traditional methods, challenges remain in developing truly sustainable routes for the synthesis and recovery of complex nitroxides and in implementing NMP in environmentally friendly solvents or solvent-free conditions wikipedia.org.

Future research directions include developing greener synthetic routes for this compound and other nitroxyls, potentially utilizing biocatalytic approaches or continuous flow processes. Exploring the use of this compound in aqueous or other benign solvent systems for NMP is also a key area. Furthermore, research into the recyclability and reusability of this compound and other nitroxyl mediators will contribute to more sustainable polymerization processes wikipedia.org. Integrating NMP with renewable monomers and developing strategies for the degradation or recycling of polymers produced via NMP are also important aspects of future sustainable chemistry efforts.

Emerging Interdisciplinary Research Avenues in Chemical Science

The unique properties of nitroxyl radicals like this compound open up exciting possibilities for interdisciplinary research wikipedia.org. Beyond their traditional roles in organic synthesis and polymer chemistry, these stable radicals can be utilized in fields such as materials science, biology, and medicine wikipedia.org.

Future research will likely explore the use of this compound and its derivatives in novel applications. For instance, their use as spin probes or labels in biological systems to study oxidative stress or protein dynamics is an active area wikipedia.org. Incorporating nitroxyl radicals into functional materials, such as responsive polymers or hybrid nanomaterials, could lead to the development of new sensors, drug delivery systems, or electronic materials. The intersection of nitroxyl chemistry with nanotechnology, as seen in the use of TEMPO-modified nanodiamonds for sensing, highlights the potential for developing advanced hybrid systems with tailored properties. Interdisciplinary collaborations between chemists, materials scientists, biologists, and engineers will be crucial for unlocking the full potential of complex nitroxyl compounds like this compound in addressing complex scientific and societal challenges.

Q & A

Basic Research Questions

Q. How should experimental designs incorporating Nds-Tempo be structured to ensure reproducibility and validity in atmospheric pollutant studies?

  • Methodological Guidance :

  • Define clear objectives aligned with TEMPO data products (e.g., trace gas measurements) and select variables such as spatial resolution, temporal frequency, and validation protocols .
  • Use controlled experiments with standardized calibration methods (e.g., cross-referencing satellite data with ground-based sensors) to minimize instrumental biases .
  • Include negative controls to account for environmental noise, and pre-register hypotheses to avoid post-hoc rationalization .

Q. What are the best practices for collecting and preprocessing this compound data in heterogeneous environmental conditions?

  • Methodological Guidance :

  • Prioritize high-frequency sampling (>10-minute intervals) to capture dynamic pollutant variations, as lower latency enhances temporal resolution .
  • Employ preprocessing pipelines to address missing data (e.g., interpolation algorithms) and validate using secondary datasets (e.g., EPA monitoring stations) .
  • Document metadata rigorously, including instrument settings, environmental variables (e.g., humidity, temperature), and geospatial coordinates .

Q. How can researchers formulate hypothesis-driven questions using this compound data while avoiding redundancy in existing literature?

  • Methodological Guidance :

  • Conduct systematic literature reviews using frameworks like PICO (Population, Intervention, Comparison, Outcome) to identify gaps, such as understudied pollutants or regional disparities .
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope of proposed hypotheses .
  • Use tools like ResearchGPT to scan preprints and patents for emerging trends, ensuring novelty .

Advanced Research Questions

Q. How can contradictions in this compound datasets (e.g., conflicting pollutant concentrations across sensors) be resolved methodologically?

  • Methodological Guidance :

  • Perform sensitivity analyses to isolate sources of variance (e.g., instrumental error vs. atmospheric turbulence) .
  • Apply Bayesian hierarchical models to reconcile discrepancies, weighting data by confidence intervals derived from calibration accuracy .
  • Cross-validate findings with independent datasets (e.g., airborne LiDAR) to confirm spatial consistency .

Q. What strategies reduce uncertainties in this compound-based predictive models for long-term air quality forecasting?

  • Methodological Guidance :

  • Quantify uncertainties using Monte Carlo simulations or bootstrapping to assess model robustness against input variability .
  • Integrate machine learning (e.g., ensemble models) to account for non-linear interactions between pollutants and meteorological factors .
  • Establish performance benchmarks (e.g., RMSE <15% for NO₂ predictions) and publish uncertainty metrics alongside results .

Q. How can multi-source data (e.g., satellite, ground-based, socio-economic) be harmonized with this compound outputs to address complex research questions?

  • Methodological Guidance :

  • Use geospatial alignment tools (e.g., GIS platforms) to standardize coordinate systems and temporal resolutions .
  • Apply mixed-methods frameworks (e.g., convergent parallel design) to triangulate qualitative (e.g., public health surveys) and quantitative data .
  • Develop composite indices (e.g., Air Quality Health Index) that integrate this compound data with demographic variables .

Q. What experimental protocols optimize this compound’s utility in detecting transient pollution events (e.g., wildfire plumes)?

  • Methodological Guidance :

  • Implement adaptive sampling strategies, triggering high-frequency data collection during anomalous events detected via real-time thresholds .
  • Pair this compound with complementary sensors (e.g., UV spectrometers for ozone tracking) to enhance specificity .
  • Use time-series clustering algorithms to classify event types and automate response protocols .

Key Recommendations

  • For Basic Research : Focus on hypothesis refinement and reproducibility, leveraging frameworks like FINER and PICO .
  • For Advanced Research : Prioritize uncertainty quantification and multi-modal data integration to address complex atmospheric dynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.